Benzyldiphenylphosphine

概要

説明

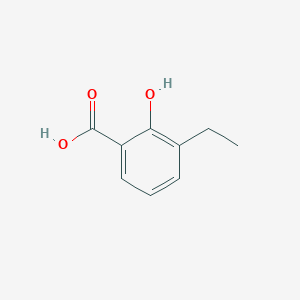

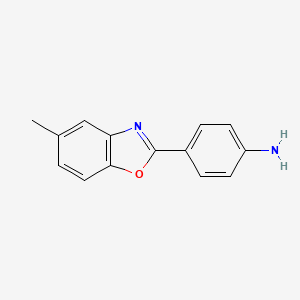

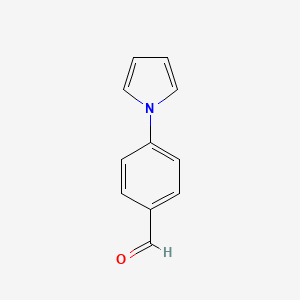

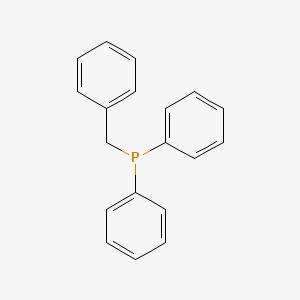

Benzyldiphenylphosphine (BDP) is a chemical compound with the linear formula C6H5CH2P(C6H5)2 . It is a polymer-bound equivalent of triphenyl and benzyldiphenyl phosphine . It is employed as a catalyst for Suzuki cross-coupling and as an antiarthritic agent (inhibitor of cathepsin B) . It is also used as a catalyst in pharmaceutical research .

Synthesis Analysis

The synthesis of Benzyldiphenylphosphine involves the treatment of IrCl3 (tht)3 with approximately two equivalents of benzyldiphenylphosphine in refluxing decalin solution . The product of this reaction is a versatile precursor that can further react with various triazolate chelates to afford emissive complexes .

Molecular Structure Analysis

The molecular structure of Benzyldiphenylphosphine is characterized by a distorted octahedral Ir(III) metal core with two mutually orthogonal bdp cyclometalates . The respective PPh2 donors reside at the cis-orientation . The molecular weight of Benzyldiphenylphosphine is 276.31 g/mol .

Chemical Reactions Analysis

Benzyldiphenylphosphine is known to participate in various chemical reactions. For instance, it is used in the solution-phase reaction of HgCl2 to yield a new triaryl phosphine complex . It is also employed as a catalyst in Suzuki cross-coupling reactions .

Physical And Chemical Properties Analysis

Benzyldiphenylphosphine has a melting point of 77-83°C . It is slightly soluble in water . Its exact mass is 276.106781 and it has a LogP value of 6.10 .

科学的研究の応用

Application in Advanced Electronic Materials

- Methods of Application : BFPPO-modified EP thermosets are prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS). The phosphorus content in the resulting EP thermosets is 0.9 wt.% .

- Results or Outcomes : The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating. BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP. The incorporation of BFPPO also reduced the dielectric constant and dielectric loss factor of the EP thermosets at different frequencies .

Application in Pharmaceutical Research

- Summary of the Application : Benzyldiphenylphosphine is employed as a catalyst for Suzuki cross-coupling and as an antiarthritic agent (inhibitor of cathepsin B). It is used in pharmaceutical research .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, it is known that Benzyldiphenylphosphine is used as a catalyst in various coupling reactions, including Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

- Results or Outcomes : The specific results or outcomes were not detailed in the sources. However, it is known that the use of Benzyldiphenylphosphine as a catalyst in these reactions can lead to the formation of various biologically active compounds, which can have potential applications in the treatment of various diseases .

Application in Polymer Science

- Summary of the Application : Benzyldiphenylphosphine Resin, PS, is a lightly cross-linked gel-type polystyrene resin with a diphenylphosphine end-group. It is a polymer-bound equivalent of triphenyl and benzyldiphenyl phosphine and is highly capable of standard transformations commonly associated with its phase counterparts including halogenation and Mitsunobu reactions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, it is known that the generation of triphenylphosphine oxide during these transformations presents significant challenges for purification on silica gel or RP-HPLC with streaking and co-elution being commonplace. The advantage of utilizing a supported of these reagents is that once the oxide is formed, it is simply removed via filtration .

- Results or Outcomes : The specific results or outcomes were not detailed in the sources. However, it is known that PS-BDPP is an efficient ligand for palladium catalyzed reactions, as well as palladium scavenging. It is equally proficient as a reducing agent of the solution version and an extremely capable partner in both azide reductions and Staudinger reactions .

Application in Cross Coupling Reactions

- Summary of the Application : Benzyldiphenylphosphine is used as a ligand suitable for various cross coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling and Hiyama coupling .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, it is known that Benzyldiphenylphosphine is used as a ligand in these reactions .

- Results or Outcomes : The specific results or outcomes were not detailed in the sources. However, it is known that the use of Benzyldiphenylphosphine as a ligand in these reactions can lead to the formation of various organic compounds .

Application in Halogenation and Mitsunobu Reactions

- Summary of the Application : Benzyldiphenylphosphine Resin, PS, is a lightly cross-linked gel-type polystyrene resin with a diphenylphosphine end-group. It is a polymer-bound equivalent of triphenyl and benzyldiphenyl phosphine and is highly capable of standard transformations commonly associated with its phase counterparts including halogenation and Mitsunobu reactions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, it is known that the generation of triphenylphosphine oxide during these transformations presents significant challenges for purification on silica gel or RP-HPLC with streaking and co-elution being commonplace. The advantage of utilizing a supported of these reagents is that once the oxide is formed, it is simply removed via filtration .

- Results or Outcomes : The specific results or outcomes were not detailed in the sources. However, it is known that PS-BDPP is an efficient ligand for palladium catalyzed reactions, as well as palladium scavenging. It is equally proficient as a reducing agent of the solution version and an extremely capable partner in both azide reductions and Staudinger reactions .

Application in Buchwald-Hartwig Cross Coupling

- Summary of the Application : Benzyldiphenylphosphine is used as a ligand suitable for various cross coupling reactions, including Buchwald-Hartwig cross coupling .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, it is known that Benzyldiphenylphosphine is used as a ligand in these reactions .

- Results or Outcomes : The specific results or outcomes were not detailed in the sources. However, it is known that the use of Benzyldiphenylphosphine as a ligand in these reactions can lead to the formation of various organic compounds .

Safety And Hazards

Benzyldiphenylphosphine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to use only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for Benzyldiphenylphosphine are not mentioned in the search results, its use as a catalyst in various reactions suggests potential for further exploration in this area. Its role in pharmaceutical research also indicates potential for future developments in medical applications .

特性

IUPAC Name |

benzyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCPNEBHTFYJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345351 | |

| Record name | Benzyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyldiphenylphosphine | |

CAS RN |

7650-91-1 | |

| Record name | Benzyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。